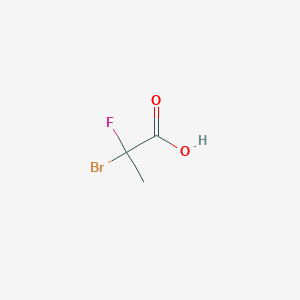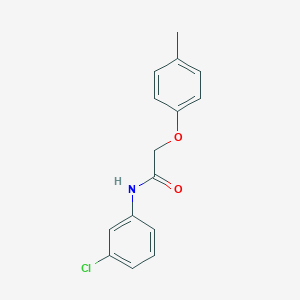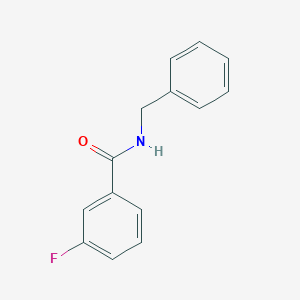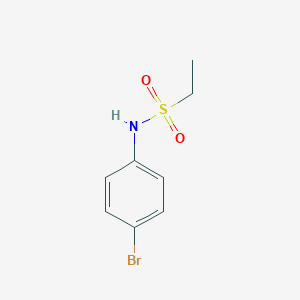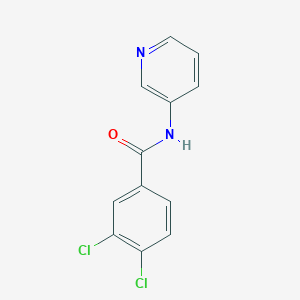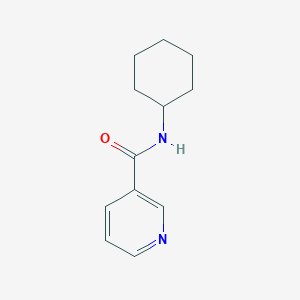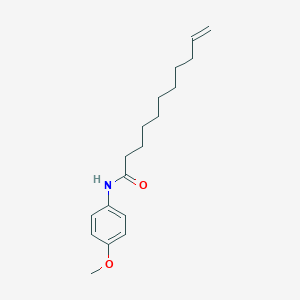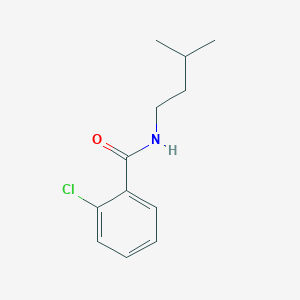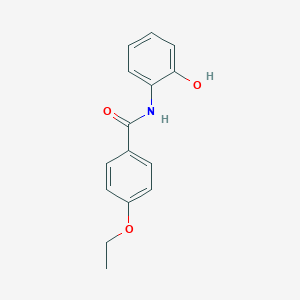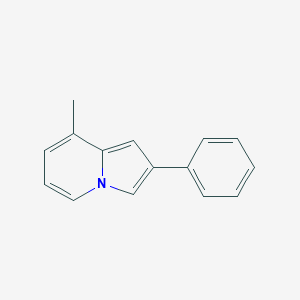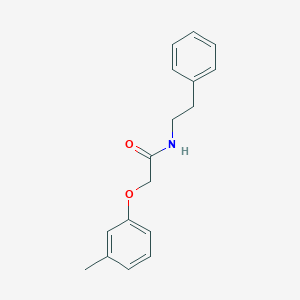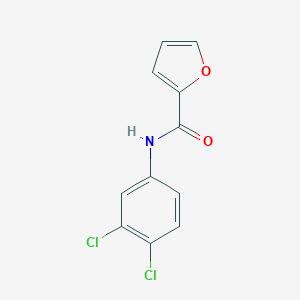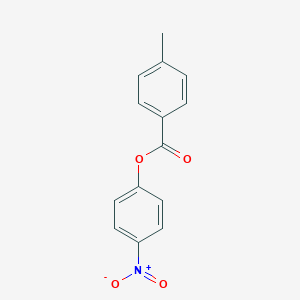
p-Toluic acid, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Toluic acid, 4-nitrophenyl ester, also known as p-Nitrophenyl tosylate (PNPT), is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow powder that is soluble in organic solvents and is commonly used as a substrate in enzyme assays.
Mécanisme D'action
PNPT is hydrolyzed by enzymes that contain an active site with a nucleophilic residue, such as a serine or histidine residue. The hydrolysis of PNPT results in the release of p-nitrophenol, which can be detected spectrophotometrically.
Effets Biochimiques Et Physiologiques
PNPT has no known biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
PNPT has several advantages as a substrate in enzyme assays. It is relatively inexpensive, stable, and easy to use. However, PNPT has several limitations. It is not a natural substrate for most enzymes, and its hydrolysis rate can be affected by factors such as pH, temperature, and buffer composition.
Orientations Futures
There are several future directions for research involving PNPT. One area of research could be the development of new enzyme assays that utilize PNPT as a substrate. Another area of research could be the synthesis of new compounds using PNPT as a starting material. Additionally, researchers could investigate the factors that affect the hydrolysis rate of PNPT and develop methods to improve its performance as a substrate in enzyme assays.
Méthodes De Synthèse
PNPT can be synthesized through the reaction of p-nitrophenol with tosyl chloride in the presence of a base such as pyridine. The resulting PNPT can then be purified through recrystallization.
Applications De Recherche Scientifique
PNPT is widely used in scientific research as a substrate in enzyme assays. It is commonly used to measure the activity of enzymes such as alkaline phosphatase, beta-galactosidase, and beta-glucosidase. PNPT is also used in the synthesis of other compounds, such as p-nitrophenyl phosphate, which is used as a substrate for alkaline phosphatase assays.
Propriétés
Numéro CAS |
15023-67-3 |
|---|---|
Nom du produit |
p-Toluic acid, 4-nitrophenyl ester |
Formule moléculaire |
C14H11NO4 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
Clé InChI |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



